N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
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Properties
Molecular Formula |
C18H20N6O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N6O3/c1-12(25)19-13-6-8-14(9-7-13)20-17(26)5-3-4-15-21-22-16-10-11-18(27-2)23-24(15)16/h6-11H,3-5H2,1-2H3,(H,19,25)(H,20,26) |
InChI Key |
RIMDRZHONDJQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of approximately 298.33 g/mol. The compound includes:
- Acetamide group : Enhances solubility and interaction with biological targets.
- Methoxy group : May influence the compound's electronic properties and binding affinity.
- Triazolo-pyridazine moiety : Suggests potential interactions with various receptors and enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound may bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It may modulate the activity of specific enzymes involved in inflammatory pathways. In vitro assays have shown that it can reduce pro-inflammatory cytokine levels in activated immune cells.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Studies have employed DPPH and ABTS assays to quantify its antioxidant capabilities, indicating a significant reduction in oxidative stress markers in treated cells.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : Introduction of the methoxy group can be achieved through methoxylation reactions.
- Final Coupling : The acetamide group is introduced through acylation reactions with suitable anilines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclooctyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide | Cyclooctyl group | Potential enzyme inhibitor |
| 5-amino-1H-pyrazole derivatives | Pyrazole ring | Anticancer properties |
| 6-methoxy-pyridazine derivatives | Pyridazine ring | Anti-inflammatory effects |
The presence of both acetamide and methoxy groups in this compound enhances its biological activity compared to other similar compounds by influencing solubility and receptor binding affinity.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cancer cell viability across multiple cell lines.
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to controls without evident neurotoxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
